molecular formula C21H19N5O3 B12390453 5-[3-[(4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]quinoxalin-6-yl]-1,3-benzoxazol-2-amine

5-[3-[(4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]quinoxalin-6-yl]-1,3-benzoxazol-2-amine

Cat. No.: B12390453
M. Wt: 389.4 g/mol
InChI Key: SPYYQFSRIJDCSR-KDURUIRLSA-N
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Description

The compound 5-[3-[(4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]quinoxalin-6-yl]-1,3-benzoxazol-2-amine features a unique polycyclic architecture combining a quinoxaline core, a 1,3-benzoxazol-2-amine moiety, and a fused [1,4]dioxino[2,3-c]pyrrolidine substituent. The quinoxaline scaffold is known for intercalation and π-π stacking interactions, while the benzoxazole and dioxino-pyrrolidine groups may enhance solubility and conformational stability .

Properties

Molecular Formula

C21H19N5O3

Molecular Weight

389.4 g/mol

IUPAC Name

5-[3-[(4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]quinoxalin-6-yl]-1,3-benzoxazol-2-amine

InChI

InChI=1S/C21H19N5O3/c22-21-25-16-8-13(2-4-17(16)29-21)12-1-3-14-15(7-12)24-20(9-23-14)26-10-18-19(11-26)28-6-5-27-18/h1-4,7-9,18-19H,5-6,10-11H2,(H2,22,25)/t18-,19+

InChI Key

SPYYQFSRIJDCSR-KDURUIRLSA-N

Isomeric SMILES

C1CO[C@H]2CN(C[C@H]2O1)C3=CN=C4C=CC(=CC4=N3)C5=CC6=C(C=C5)OC(=N6)N

Canonical SMILES

C1COC2CN(CC2O1)C3=CN=C4C=CC(=CC4=N3)C5=CC6=C(C=C5)OC(=N6)N

Origin of Product

United States

Preparation Methods

The synthesis of 5-[3-[(4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]quinoxalin-6-yl]-1,3-benzoxazol-2-amine involves multiple steps, including the formation of the dioxino pyrrole ring, the quinoxaline moiety, and the benzoxazole group. The reaction conditions typically require specific reagents and catalysts to ensure the correct formation of each part of the molecule. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the molecule.

Scientific Research Applications

5-[3-[(4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]quinoxalin-6-yl]-1,3-benzoxazol-2-amine has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, researchers might explore its potential as a therapeutic agent due to its unique structure. In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The dioxino pyrrole ring, quinoxaline moiety, and benzoxazole group each contribute to its overall activity. These interactions can affect various biological processes, potentially leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Cores

  • Quinoxaline vs. Quinazoline: The target compound’s quinoxaline core (two adjacent nitrogen atoms) differs from quinazoline (alternating nitrogen positions), as seen in N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-{[(3aR,6aS)-2-methyloctahydrocyclopenta[c]pyrrol-5-yl]methoxy}-4-quinazolinamine ().
  • Benzoxazole vs. Benzothiazole: The 1,3-benzoxazole in the target contrasts with benzothiazole derivatives (e.g., 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione in ).

Substituent Variations and Their Implications

  • Dioxino-Pyrrolidine vs. Cyclopenta[c]pyrrolidine: The target’s [1,4]dioxino-pyrrolidine substituent introduces two oxygen atoms, enhancing hydrophilicity compared to the cyclopenta[c]pyrrolidine group in . This may improve aqueous solubility but reduce lipophilicity, impacting blood-brain barrier penetration .
  • Pyrazole vs. Dioxino-Pyrrolidine: N-(3,5-dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-amine () substitutes the dioxino-pyrrolidine with a pyrazole. Pyrazole’s aromaticity and smaller size favor tighter binding in hydrophobic pockets, whereas the dioxino-pyrrolidine’s flexibility may accommodate larger binding sites .

Data Tables

Compound Core Structure Key Substituents Molecular Weight (g/mol) Potential Implications
Target Compound Quinoxaline Benzoxazole, Dioxino-pyrrolidine ~428.4* Enhanced solubility, kinase targeting
(Quinazoline derivative) Quinazoline Cyclopenta[c]pyrrolidine ~532.3 Kinase inhibition, moderate lipophilicity
(Pyrazole derivative) Quinoxaline Pyrazole, 3,5-dimethoxyphenyl 361.4 Hydrophobic binding, metabolic stability
(Benzothiazole derivative) Spiro-decane-dione Benzothiazole, Dimethylamino ~480–500† Polar interactions, photostability

*Estimated based on formula C₂₁H₂₀N₆O₃.
†Approximated from analogous structures in .

Research Findings and Implications

  • Solubility vs. Bioavailability: The target’s dioxino-pyrrolidine may improve solubility over pyrazole () but could limit passive diffusion compared to benzothiazole () .
  • Synthetic Feasibility: Reaction pathways in and suggest the target’s synthesis is viable via reflux with dioxane and triethylamine, though stereochemical control of the dioxino-pyrrolidine requires optimization .
  • Activity Hypotheses: Quinoxaline derivatives with rigid substituents (e.g., pyrazole in ) show antiviral activity, while flexible groups (e.g., dioxino-pyrrolidine) may favor allosteric modulation .

Biological Activity

5-[3-[(4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]quinoxalin-6-yl]-1,3-benzoxazol-2-amine is a complex organic compound with significant potential in pharmacological applications. This article delves into its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular FormulaC21H19N5O3
Molecular Weight389.4 g/mol
IUPAC Name5-[3-[(4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]quinoxalin-6-yl]-1,3-benzoxazol-2-amine
InChI KeySPYYQFSRIJDCSR-KDURUIRLSA-N

The biological activity of this compound is attributed to its unique structural features that allow it to interact with various biological targets. The presence of the dioxino pyrrole ring and quinoxaline moiety suggests potential interactions with enzymes and receptors involved in several physiological processes. The benzoxazole group may enhance binding affinity and specificity towards these targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds in the quinoxaline family. For instance:

  • Antibacterial Effects : Compounds similar to this structure have demonstrated moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis .

Anticancer Activity

The anticancer potential of derivatives featuring similar moieties has been documented. For example:

  • Inhibition of Tumor Growth : Some quinoxaline derivatives have shown effectiveness in inhibiting tumor cell proliferation in vitro and in vivo models .

Anti-inflammatory Activity

Inflammation-related pathways are often targeted by compounds with similar structures:

  • Cytokine Inhibition : Studies indicate that derivatives can suppress pro-inflammatory cytokines like IL-6 and TNF-alpha in stimulated human peripheral blood mononuclear cells (PBMCs) .

Case Studies and Research Findings

  • Study on Quinoline Derivatives :
    • A research study synthesized a series of quinoline derivatives and evaluated their biological activities. Among these compounds, several displayed significant inhibition of acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .
  • Antiproliferative Studies :
    • In a comparative analysis involving various derivatives similar to 5-[3-[(4aR,7aS)-...], it was found that certain compounds inhibited PBMC proliferation significantly more than standard treatments like ibuprofen .

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